molecular formula C21H22N4O5S B473213 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide CAS No. 438031-68-6

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide

Cat. No.: B473213
CAS No.: 438031-68-6
M. Wt: 442.5g/mol
InChI Key: IIUZIRKLZCMNNM-UHFFFAOYSA-N
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Description

N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide is a sulfonamide-containing acetamide derivative featuring a 4,6-dimethylpyrimidin-2-yl group linked via a sulfamoyl bridge to a phenyl ring. The acetamide moiety is substituted with a 4-methoxyphenoxy group, which confers unique physicochemical and pharmacological properties. This compound belongs to a broader class of sulfonamide pharmacophores investigated for enzyme inhibition (e.g., urease, carbonic anhydrase) and antimicrobial activities .

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-14-12-15(2)23-21(22-14)25-31(27,28)19-10-4-16(5-11-19)24-20(26)13-30-18-8-6-17(29-3)7-9-18/h4-12H,13H2,1-3H3,(H,24,26)(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUZIRKLZCMNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 4,6-dimethylpyrimidine-2-amine: This intermediate is synthesized through the reaction of 4,6-dimethylpyrimidine with ammonia under high temperature and pressure.

    Formation of the sulfonamide intermediate: The 4,6-dimethylpyrimidine-2-amine is then reacted with 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Coupling with 4-methoxyphenoxyacetic acid: The final step involves the coupling of the sulfonamide intermediate with 4-methoxyphenoxyacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Antibacterial Properties

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide has been studied for its antibacterial efficacy. It acts primarily as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. By inhibiting this enzyme, the compound disrupts bacterial growth and replication processes .

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Streptococcus pneumoniae4

These results indicate significant antibacterial activity, particularly against Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Activity

Emerging research suggests that this compound may also exhibit anticancer properties. Studies have indicated its potential to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and modulation of apoptotic pathways . The compound's ability to target specific kinases involved in cancer cell proliferation makes it a candidate for further investigation in cancer therapy.

Case Studies

Several studies have documented the efficacy of this compound in both laboratory settings and preclinical trials:

  • Antibacterial Efficacy Study : A study published in 2023 demonstrated that the compound effectively inhibited various bacterial strains in vitro, supporting its potential use as an antibacterial agent .
  • Anticancer Research : Research focused on the compound's ability to inhibit cyclin-dependent kinases (CDKs) has shown promising results in reducing cell viability in human cancer cell lines .

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This compound may also interact with receptors or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Analogs
Compound Name / ID Core Structure Key Substituents Pyrimidine Modifications Reference
Target Compound N-(4-sulfamoylphenyl)acetamide 4-Methoxyphenoxy 4,6-Dimethylpyrimidin-2-yl -
Acetylsulfadimidine () N-(4-sulfamoylphenyl)acetamide Acetyl 4,6-Dimethylpyrimidin-2-yl
Compound 7 () N-(4-sulfamoylphenyl)acetamide 2,6-Dichlorophenyl Pyrimidin-2-yl
Compound 3g () N-(3-sulfamoylphenyl)acetamide 4-Methoxyphenyl 4,6-Dimethylpyrimidin-2-yl
Compound N-(4-sulfamoylphenyl)acetamide 4-Propanoylphenoxy 2,6-Dimethylpyrimidin-4-yl

Key Observations :

  • The 4-methoxyphenoxy group in the target compound distinguishes it from analogs with chlorophenyl (e.g., ) or propanoylphenoxy () substituents. Methoxy groups enhance solubility compared to lipophilic chloro or propanoyl groups .

Physicochemical Properties

Table 2: Physical and Spectral Data
Compound Melting Point (°C) Yield (%) Rf Value Key Spectral Peaks (IR, NMR) Reference
Target Compound Not reported - - Expected: N-H (3280 cm⁻¹), S=O (1320 cm⁻¹) -
Acetylsulfadimidine () Not reported - - Similar sulfonamide/acetamide peaks
Compound 13 () 241–248 72.5 0.83 N-H (3290 cm⁻¹), C=O (1680 cm⁻¹)
Compound 3g () 229–231 60 - Aromatic C-H (3100 cm⁻¹), S=O (1345 cm⁻¹)

Key Observations :

  • Higher melting points (e.g., 241–248°C for Compound 13 in ) correlate with increased crystallinity due to rigid substituents like dichlorophenyl groups . The target compound’s 4-methoxyphenoxy group may lower melting points compared to chlorinated analogs.
  • Yields for similar derivatives range from 60% to 72.5%, suggesting moderate synthetic efficiency for this class .

Pharmacological Comparisons

Key Observations :

  • Sulfonamide derivatives (e.g., ) show urease and kinase inhibition , likely due to sulfonamide coordination with metal ions in enzyme active sites .
  • The 4-methoxyphenoxy group in the target compound may enhance bioavailability compared to bulkier substituents (e.g., propanoylphenoxy in ) but reduce enzyme affinity compared to electron-withdrawing groups (e.g., dichlorophenyl in ) .

Biological Activity

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C21H22N4O4S
  • Molecular Weight : 426.49 g/mol
  • CAS Number : 328024-36-8
  • Density : 1.352 g/cm³ (predicted)
  • Acidity (pKa) : 7.17 (predicted)

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds containing the sulfamoyl group, which is characteristic of this compound. The sulfamoyl moiety is known for its antibacterial action, and derivatives have shown varying degrees of effectiveness against different bacterial strains.

  • Antibacterial Studies : Compounds similar to this structure have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. For instance, a study reported IC50 values indicating significant antibacterial effects for certain synthesized derivatives containing similar functional groups .
  • Mechanism of Action : The antibacterial efficacy is often attributed to the ability of these compounds to inhibit bacterial enzymes or disrupt cellular processes critical for bacterial survival. For instance, enzyme inhibition studies have shown that compounds with similar structures can effectively inhibit urease and acetylcholinesterase activities .

Anticancer Activity

The anticancer potential of this compound has also been explored in various research contexts:

  • Cell Line Studies : Research on related compounds has indicated their ability to induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and C6 (glioma). These studies employed assays like MTT and acridine orange/ethidium bromide staining to evaluate cell viability and apoptosis .
  • Mechanistic Insights : The anticancer activity is often linked to the induction of apoptotic pathways, which are essential for eliminating cancer cells. For example, compounds have been shown to activate caspase pathways, leading to programmed cell death .

Case Studies

  • Mucositis Protection : A benzimidazole derivative similar in structure exhibited mucoprotective effects against methotrexate-induced intestinal mucositis in mice, suggesting potential applications in chemotherapy adjunct therapy . This study highlighted the compound's ability to mitigate oxidative stress and inflammatory markers.
  • Enzyme Inhibition : A study focusing on synthesized derivatives revealed strong inhibitory activity against urease, with some compounds showing IC50 values significantly lower than standard inhibitors, indicating their potential as therapeutic agents in managing conditions like kidney stones .

Summary of Findings

Biological ActivityEffectivenessNotable Findings
AntibacterialModerate to StrongEffective against Salmonella typhi; inhibition of urease
AnticancerSignificantInduction of apoptosis in A549 and C6 cell lines
Mucositis ProtectionPositiveMitigation of intestinal damage during chemotherapy

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